Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate
Overview
Description
“Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate” is a research chemical with the CAS number 62995-58-8 . It has a molecular weight of 309.32 and a molecular formula of C18H15NO4 . The IUPAC name for this compound is methyl 2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 . This indicates the presence of an ester group (COC=O), a carbonyl group (C=O), an indole ring (C1=CNC2=C1C=C(C=C2)), and a benzyloxy group (OCC3=CC=CC=C3) .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 309.32 and a molecular formula of C18H15NO4 . Its InChI Key is IBFQRCJXZZIXGG-UHFFFAOYSA-N . Other properties such as LogP, Exact Mass, Monoisotopic Mass, Rotatable Bond Count, and Topological Polar Surface Area can also be derived from its structure .
Scientific Research Applications
Chemical Synthesis and Reactivity
Research has explored the synthesis and characterization of related compounds, demonstrating the versatility and reactivity of indole derivatives in chemical synthesis. For example, the study by Ahmed et al. (2016) describes the synthesis of triazole derivatives via a one-pot strategy, highlighting the potential of similar methodologies for synthesizing complex molecules like Methyl 2-[5-(Benzyloxy)-3-indolyl]-2-oxoacetate. Such synthetic routes are crucial for producing compounds with potential biological activities and for further chemical modifications (Ahmed et al., 2016).
Properties
IUPAC Name |
methyl 2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-18(21)17(20)15-10-19-16-8-7-13(9-14(15)16)23-11-12-5-3-2-4-6-12/h2-10,19H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFQRCJXZZIXGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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